molecular formula C10H20N2O2 B1391799 N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide CAS No. 1183246-55-0

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No. B1391799
M. Wt: 200.28 g/mol
InChI Key: VNPGSDWSHMZOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a synthetic compound with the CAS Number: 1183246-55-0 . It has a molecular weight of 200.28 g/mol . It is also known as A-84543. The compound is part of the piperidine family , which is significant in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .


Physical And Chemical Properties Analysis

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide is a liquid . It has a molecular weight of 200.28 g/mol . The compound’s InChI Code is 1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14) .

Scientific Research Applications

Alkoxycarbonylpiperidines in Palladium-catalyzed Aminocarbonylation

Alkoxycarbonylpiperidines, such as 2-(methoxycarbonyl)piperidine, have been utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing carboxamides from iodoalkenes and iodoarenes, offering a method for the functionalization of piperidine derivatives which could include N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide. This process allows for the creation of complex amide structures, potentially useful in various chemical syntheses and pharmaceutical applications (Takács et al., 2014).

Microwave-Assisted Direct Amidation

Direct amidation of compounds using microwave-assisted techniques has been explored to efficiently produce carboxamides. This method involves treating substrates with primary aliphatic amines under specific conditions to yield corresponding carboxamides. Such methodologies could be applied to the synthesis or modification of N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, enhancing the efficiency and yield of desired amide products in pharmaceutical and material science research (Milosevic et al., 2015).

Novel Piperidine Derivatives and Anti-Acetylcholinesterase Activity

Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown significant anti-acetylcholinesterase (anti-AChE) activity. This suggests that modifications on the piperidine ring, similar to those in N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could lead to potent inhibitors of acetylcholinesterase, with potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Indole-2-carboxamides and Allosteric Modulation of CB1

The study of indole-2-carboxamides, particularly those with piperidine substitutions, has revealed their potential as allosteric modulators for the cannabinoid type 1 receptor (CB1). These findings indicate that structural analogs, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, could serve as a basis for developing new CB1 modulators with therapeutic implications in neurological disorders (Khurana et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, and H332 . This indicates that it is toxic if swallowed, toxic in contact with skin, and harmful if inhaled .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide, is an important task of modern organic chemistry .

properties

IUPAC Name

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-11-10(14)12-7-4-3-5-9(12)6-8-13/h9,13H,2-8H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPGSDWSHMZOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Reactant of Route 4
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-2-(2-hydroxyethyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.